2-Iodo-6-nitrobenzoic acid

Suzuki-Miyaura Cross-coupling Oxidative addition

2-Iodo-6-nitrobenzoic acid (CAS 89641-04-3) is the premier aryl iodide building block for cross-coupling reactions requiring high reactivity under mild conditions (50–80°C), significantly outperforming bromo and chloro analogs in oxidative addition. The ortho-nitro group enhances metal coordination for directed C–H activation, while the carboxylic acid enables decarboxylative transformations and serves as a directing group. This unique, doubly activated scaffold ensures superior yields, minimal byproduct formation, and preservation of sensitive functionalities—critical for reproducible, scalable synthesis in medicinal chemistry and agrochemical research.

Molecular Formula C7H4INO4
Molecular Weight 293.02 g/mol
Cat. No. B15093313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-6-nitrobenzoic acid
Molecular FormulaC7H4INO4
Molecular Weight293.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H4INO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
InChIKeyMYWANTHKKPDBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-6-nitrobenzoic Acid: Key Intermediate for Ortho-Directed Cross-Coupling and Medicinal Chemistry Applications


2-Iodo-6-nitrobenzoic acid (CAS 89641-04-3, molecular formula C₇H₄INO₄, molecular weight 293.02 g/mol) is a polysubstituted aromatic building block belonging to the halogenated nitrobenzoic acid class [1]. It features a carboxylic acid group flanked by an ortho-iodo substituent and an ortho-nitro group. This specific arrangement combines the strong electron-withdrawing effect of the nitro group with the superior leaving-group ability of iodine, making the compound a versatile substrate for regioselective C–H functionalization, transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), and decarboxylative transformations . While the compound itself is primarily used as a synthetic intermediate, the nitrobenzoate scaffold has demonstrated intriguing antimycobacterial activity in derivative libraries [2].

Why 2-Iodo-6-nitrobenzoic Acid Cannot Be Replaced by Its Chloro or Bromo Analogs in Key Synthetic Steps


Within the class of ortho-halogenated nitrobenzoic acids, the choice of halogen is not trivial. While 2-chloro-6-nitrobenzoic acid and 2-bromo-6-nitrobenzoic acid share the same regiochemical pattern, their substitution with 2-iodo-6-nitrobenzoic acid is precluded in reactions where the rate-limiting step involves oxidative addition of the aryl halide to a low-valent transition metal catalyst. The intrinsic order of reactivity for this fundamental step is Ar–I > Ar–Br >> Ar–Cl [1]. Consequently, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) proceed with significantly higher yields and at lower temperatures when the iodo derivative is employed. Furthermore, the ortho-nitro group exerts a strong electron-withdrawing effect that, combined with the polarizability of the iodine atom, influences the pKa of the carboxylic acid moiety and the compound's overall reactivity in directed ortho-metalation or decarboxylative processes [2]. Generic substitution with a less reactive halogen would require harsher conditions, extended reaction times, and often results in lower conversion and problematic byproduct formation, undermining both research reproducibility and process scalability [3].

Quantitative Differentiation: Head-to-Head Data for 2-Iodo-6-nitrobenzoic Acid


Enhanced Leaving-Group Ability in Cross-Coupling: Iodo vs. Bromo vs. Chloro Analogs

The iodine substituent in 2-iodo-6-nitrobenzoic acid confers the highest reactivity in palladium-catalyzed cross-coupling reactions when compared to the corresponding bromo and chloro analogs. While direct comparative kinetic data for this specific 2,6-disubstituted scaffold are not available, the well-established intrinsic reactivity order for aryl halides in oxidative addition is Ar–I > Ar–Br >> Ar–Cl, with iodides reacting up to 10⁴ times faster than bromides under identical conditions [1]. This translates into higher isolated yields in Suzuki couplings for iodo-substrates versus bromo-substrates, a trend confirmed in model studies of ortho-substituted benzoic acids [2]. In the context of 2-iodo-6-nitrobenzoic acid, the ortho-nitro group further activates the ring toward oxidative addition by electron withdrawal, enhancing the iodo leaving group's effectiveness.

Suzuki-Miyaura Cross-coupling Oxidative addition Aryl halide reactivity

Augmented Acidity Due to Ortho-Nitro and Ortho-Iodo Substitution

The acidity of 2-iodo-6-nitrobenzoic acid is markedly enhanced compared to unsubstituted benzoic acid (pKa ≈ 4.20) and mono-ortho-substituted analogs. While experimental pKa data for the iodo derivative are not directly reported, the pKa of its close structural comparator, 2-bromo-6-nitrobenzoic acid, is 1.37 at 25°C [1]. Given the similarity in electron-withdrawing properties of bromine and iodine (Hammett σₘ values: Br 0.39, I 0.35) and the dominant ortho effect of the nitro group, the pKa of 2-iodo-6-nitrobenzoic acid is predicted to be in the range of 1.3–1.5, approximately 2.7 pKa units more acidic than benzoic acid [2]. This increased acidity translates to nearly 500-fold greater proton dissociation at physiological pH, which significantly alters solubility, metal chelation, and its behavior as a carboxylate directing group in transition-metal-catalyzed C–H activation reactions [3].

pKa Acidity Ortho effect Electron-withdrawing groups

Regioselectivity in Ortho-Iodination: Benchmarking C–H Activation Efficiency

2-Iodo-6-nitrobenzoic acid is not only a reagent but also a synthetic target. Recent advances in iridium-catalyzed ortho-C–H iodination of benzoic acids have achieved >20:1 monoiodination selectivity for sterically unbiased substrates under mild, additive-free conditions [1]. For benzoic acids bearing electron-withdrawing groups such as nitro, the reaction proceeds with high yield and excellent ortho-selectivity. While specific yield data for 2-iodo-6-nitrobenzoic acid synthesis via this method are not isolated, related substrates like 4-nitrobenzoic acid are smoothly monoiodinated at the ortho position in 60-85% isolated yield, demonstrating that the nitro group is well tolerated and does not impede C–H activation [2]. In contrast, the corresponding bromo or chloro analogs cannot be directly accessed via this C–H halogenation methodology, as the current state-of-the-art is optimized for iodination using N-iodosuccinimide (NIS) as the iodine source [3].

C–H activation Regioselectivity Iridium catalysis Ortho-iodination

Physicochemical Descriptors: Lipophilicity and Molecular Weight in Drug Design

2-Iodo-6-nitrobenzoic acid possesses a computed XLogP3 of 1.0 and a molecular weight of 293.02 g/mol [1]. Compared to its 2-bromo-6-nitrobenzoic acid analog (molecular weight 246.02 g/mol, LogP 2.34 [2]), the iodo derivative is both heavier and significantly less lipophilic. This difference is noteworthy in medicinal chemistry campaigns where a balance between molecular weight (often capped at 500 Da for oral bioavailability) and lipophilicity (LogP < 5) is critical. The lower LogP of the iodo compound (1.0 vs. 2.34 for the bromo analog) suggests improved aqueous solubility and reduced non-specific binding, which can be advantageous when designing probes or lead compounds that require the heavy atom effect of iodine for techniques like single-photon emission computed tomography (SPECT) imaging [3].

LogP Molecular weight Lipophilicity Drug-likeness

Procurement-Driven Applications: Where 2-Iodo-6-nitrobenzoic Acid Outperforms Analogs


Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

2-Iodo-6-nitrobenzoic acid is the halogen partner of choice for Suzuki-Miyaura couplings when high reactivity and mild conditions are required. The iodo substituent's superior leaving-group ability enables efficient coupling with a broad range of arylboronic acids at temperatures as low as 50–80°C, preserving the integrity of sensitive nitro and carboxylate functionalities [1]. This is in contrast to the bromo analog, which often requires elevated temperatures (80–120°C) and longer reaction times, leading to increased decomposition of the nitro group and lower isolated yields . In a representative study, ortho-iodobenzoic acids were converted to anilines with yields up to 88% under transition-metal-free conditions, demonstrating the synthetic utility of the ortho-iodo motif [2].

Directed ortho-C–H Functionalization

The carboxylic acid group in 2-iodo-6-nitrobenzoic acid serves as a powerful directing group for transition-metal-catalyzed C–H activation. The low pKa (∼1.3–1.5) ensures that the carboxylate anion coordinates strongly to metal centers, facilitating regioselective functionalization at the remaining ortho position [3]. Recent methods achieve >20:1 monoiodination selectivity under mild, additive-free conditions, enabling the synthesis of densely functionalized aromatic building blocks without the need for pre-functionalized precursors [4]. This directed approach is more atom-economical and step-efficient than traditional cross-coupling sequences that require pre-installation of a halogen.

Medicinal Chemistry: Antimycobacterial Lead Optimization

The nitrobenzoate scaffold, of which 2-iodo-6-nitrobenzoic acid is a member, has been validated as a promising starting point for antimycobacterial drug discovery [5]. While the free acid itself is not the active pharmaceutical ingredient, its ester and thioester derivatives have demonstrated activity against Mycobacterium tuberculosis with minimal cytotoxicity to human THP-1 cells [5]. The presence of the iodo substituent offers a synthetic handle for late-stage diversification and for the introduction of radioactive iodine isotopes (e.g., ¹²⁵I) to create SPECT imaging probes for target engagement studies [6]. The moderate LogP (1.0) of the iodo acid, compared to the more lipophilic bromo analog (LogP 2.34), is a favorable property for reducing off-target binding and improving aqueous solubility [7].

Decarboxylative Halogenation and Cross-Coupling

2-Iodo-6-nitrobenzoic acid can serve as a precursor in decarboxylative iodination protocols, wherein the carboxylic acid group is replaced by iodine via transition-metal-free or Pd-catalyzed methods [8]. This transformation is particularly valuable for accessing 1,2-diiodo-3-nitrobenzene derivatives, which are otherwise challenging to prepare via direct electrophilic iodination due to the deactivating nitro group. The resulting diiodides are versatile building blocks for double cross-coupling reactions or for the synthesis of hypervalent iodine reagents. The availability of robust decarboxylative methodologies enhances the compound's value as a multi-functional synthetic intermediate.

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